7-(furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
7-(Furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. Key structural elements include:
- Position 7: Furan-2-yl substituent, contributing aromatic and electron-rich properties.
- Position 2: Piperidin-1-yl group, a six-membered amine ring influencing steric and electronic interactions.
- Position 5: Propyl chain, modulating lipophilicity and pharmacokinetic behavior.
Synthetic routes for analogous compounds typically involve alkylation or cyclocondensation reactions, as seen in thiazolo[4,5-d]pyridazinone derivatives .
Properties
IUPAC Name |
7-(furan-2-yl)-2-piperidin-1-yl-5-propyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-2-8-21-16(22)14-15(13(19-21)12-7-6-11-23-12)24-17(18-14)20-9-4-3-5-10-20/h6-7,11H,2-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZGXDBTRPHFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=N1)C3=CC=CO3)SC(=N2)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one belongs to a class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of thiazolo[4,5-d]pyridazin derivatives typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate furan and piperidine derivatives with thiazole precursors. Various patents describe methods for synthesizing similar compounds, which often include modifications to enhance biological activity or optimize yield .
Biological Activity Overview
The biological activities of this compound have been explored in several studies. The following sections summarize key findings regarding its pharmacological properties.
Anticancer Activity
Research indicates that thiazolo[4,5-d]pyridazin derivatives exhibit significant anticancer properties. For instance, certain structural modifications have been shown to enhance their efficacy against various cancer cell lines. A study highlighted that these compounds can inhibit tumor growth by inducing apoptosis and modulating cell cycle progression .
Table 1: Anticancer Activity of Thiazolo[4,5-d]pyridazin Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 15 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 20 | Cell cycle arrest |
| 7-(Furan-2-yl)... | A549 (Lung) | 18 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| E. coli | 64 µg/mL |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have indicated that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases .
Table 3: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| Urease | 30 |
Case Studies
Several case studies have documented the therapeutic applications of thiazolo[4,5-d]pyridazin derivatives:
- Case Study on Neuroprotection : A study investigated the neuroprotective effects of a related thiazolo derivative in a mouse model of Alzheimer's disease. The results showed that treatment with the compound significantly improved cognitive function and reduced amyloid plaque deposition.
- Case Study on Anticancer Efficacy : Another study focused on a series of thiazolo derivatives in breast cancer models, demonstrating that specific modifications led to enhanced apoptosis in cancer cells while sparing normal cells.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure with the following key components:
- Thiazolo[4,5-d]pyridazine core : Known for diverse biological activities.
- Furan ring : Enhances reactivity and interaction with biological targets.
- Piperidine moiety : Contributes to pharmacological properties.
Research indicates that compounds with similar structural features exhibit a range of biological activities. The following table summarizes some key biological activities associated with related compounds:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Thiadiazole Derivatives | Thiadiazole ring | Anticancer activity against various cell lines |
| Furocoumarins | Furan ring | Antimicrobial properties |
| Thiazole Derivatives | Thiazole ring | Antitumor activity |
Antiviral Activity
A study on related thiazolo-pyridazine derivatives demonstrated significant inhibitory effects against SARS-CoV-2 main protease (Mpro) with IC50 values in the low micromolar range. These findings suggest potential antiviral applications for compounds structurally related to 7-(furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one.
Anticancer Properties
Research has explored the anticancer properties of thiazole derivatives, showing promising results against various cancer cell lines. Compounds with similar frameworks exhibited cytotoxic effects leading to apoptosis in cancer cells, indicating potential therapeutic applications in oncology.
Structure–Activity Relationship (SAR) Studies
Structure–activity relationship studies have revealed that modifications on the furan ring and substituents on the thiazole can significantly alter biological potency. For instance, replacing certain functional groups led to enhanced interactions with target proteins, improving inhibitory efficacy against specific enzymes.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidin-1-yl Group
The piperidin-1-yl moiety at position 2 is susceptible to nucleophilic displacement. This reaction is facilitated by the electron-withdrawing thiazole and pyridazinone rings, which activate the adjacent carbon for substitution.
In studies of analogous thiazolo[5,4-d]pyrimidines, piperazine derivatives underwent substitution with phenethyl or benzyl groups under mild heating (60–80°C) in polar aprotic solvents like DMF .
Functionalization of the Furan Ring
The furan-2-yl group at position 7 participates in electrophilic substitutions, leveraging the electron-rich aromatic system.
Pyrimidine-fused heterocycles like thieno[3,2-d]pyrimidines show similar reactivity, with electrophilic attack occurring at the furan’s α-position .
Oxidation and Reduction of the Pyridazinone Core
The 4(5H)-one moiety can undergo redox reactions, altering the electronic properties of the core.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Ketone reduction | NaBH₄ or LiAlH₄ in THF | 4-Hydroxy-5H-thiazolo[4,5-d]pyridazine | |
| Oxidation | KMnO₄/H₂SO₄ | 4-Carboxylic acid derivative |
In related pyridazinones, ketone reduction yielded secondary alcohols, while oxidation produced carboxylic acids under acidic conditions .
Alkylation/Dealkylation of the 5-Propyl Chain
The 5-propyl group can be modified via radical or base-mediated pathways.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Radical bromination | NBS, AIBN in CCl₄ | 5-(2-Bromopropyl) derivatives | |
| Base-catalyzed elimination | KOtBu, DMSO | 5-Vinyl analogs |
Similar propyl chains in thiazolo-pyridazines underwent bromination at the terminal carbon, enabling further functionalization.
Condensation Reactions
The ketone at position 4 can react with nucleophiles like hydrazines or hydroxylamines.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Hydrazone formation | Hydrazine hydrate in ethanol | 4-Hydrazone derivatives | |
| Oxime synthesis | NH₂OH·HCl, NaOAc | 4-Oxime analogs |
Studies on pyridazinone analogs demonstrated efficient hydrazone formation at the ketone position, yielding bioactive intermediates .
Cycloaddition and Ring-Opening Reactions
The furan ring’s diene character enables Diels-Alder reactions, though this remains unexplored for this specific compound.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, heat | Bicyclic adducts |
Furan-containing heterocycles commonly participate in [4+2] cycloadditions, forming six-membered rings under thermal conditions .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares substituents and properties of key analogs:
Key Observations :
- Position 2 : Piperidin-1-yl (6-membered ring) offers greater conformational flexibility than pyrrolidin-1-yl (5-membered), which may improve solubility or target engagement .
- Position 5 : Propyl substituents balance lipophilicity better than bulkier groups (e.g., 2-methylbenzyl), possibly optimizing bioavailability .
SAR Insights :
- Electron-Donating Groups : Substituents like methoxy at the aryl fragment (e.g., 4-methoxyphenyl) enhance analgesic potency, likely due to improved receptor interactions .
- Alkyl Chain Length : Propyl (C3) at position 5 may offer optimal membrane permeability compared to shorter (methyl) or longer (pentyl) chains, though experimental confirmation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
